molecular formula C20H16F3NO B8155606 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

Cat. No.: B8155606
M. Wt: 343.3 g/mol
InChI Key: QKPWGBGTAZLGJH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine (CAS 2809954-10-5) is a high-purity biphenyl derivative supplied with 99% purity, intended for research applications . This compound features a benzyloxy group and a trifluoromethyl substituent on its aromatic rings, structural motifs often associated with valuable physicochemical and biological properties. The benzyloxy pharmacophore, in particular, is a recognized functional group in medicinal chemistry research and has been investigated for its role in inhibiting enzymes like monoamine oxidase B (MAO-B), making it a point of interest in neurodegenerative disease research . Furthermore, the trifluoromethyl group is a common bioisostere known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, which is useful in the development of agrochemicals and pharmaceuticals . Researchers can utilize this amine-functionalized biphenyl scaffold as a key synthetic intermediate or building block for constructing more complex molecules, such as ligands for metal complexes or precursors for heterocyclic compounds . Store this product in a cool, dark place under an inert atmosphere. This product is For Research Use Only and is not approved for human or veterinary diagnosis or therapy.

Properties

IUPAC Name

2-phenylmethoxy-5-[3-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)17-8-4-7-15(11-17)16-9-10-19(18(24)12-16)25-13-14-5-2-1-3-6-14/h1-12H,13,24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPWGBGTAZLGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Benzyloxy group attachment: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the benzyloxy group can result in various substituted biphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H16_{16}F3_3N\O
  • Molecular Weight : 343.34 g/mol
  • CAS Number : 2809954-10-5

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various applications.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group is known to influence the pharmacokinetics and bioactivity of drugs. For instance, research involving related biphenyl derivatives has shown promising results against various cancer cell lines.

A notable study demonstrated that derivatives of biphenyl compounds exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types, including ovarian and brain cancers . This suggests that 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine could potentially be evaluated for similar anticancer activities.

Organic Electronics

The unique electronic properties of compounds containing biphenyl moieties make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group contributes to the stability and efficiency of charge transport in these materials.

Polymer Chemistry

In polymer science, derivatives like this compound can act as building blocks for synthesizing advanced polymers with tailored properties. Their ability to modify thermal stability and mechanical strength is particularly valuable in developing new materials for industrial applications.

Case Studies and Research Findings

StudyFocus AreaKey Findings
Wan et al., 2012Anticancer ActivityIdentified significant PGIs against cancer cell lines using biphenyl derivatives .
Liu et al., 2015Organic ElectronicsExplored the use of trifluoromethyl-substituted biphenyls in OLEDs with improved efficiency .
MDPI Research, 2024Antiviral PropertiesHighlighted potential antiviral activities of modified biphenyl compounds against viral strains .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzyloxy and amine groups can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine with key analogues, emphasizing structural features, synthesis, and physicochemical properties.

Compound Name Substituents Melting Point (°C) Yield (%) Synthesis Route Key Applications/Notes Reference IDs
This compound -OCH₂C₆H₅ (C4), -CF₃ (C3') Not reported Not reported Likely Suzuki coupling + benzylation Hypothetical: Drug intermediate
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine -CF₃ (C4') 128–130 (HCl salt) 75 Suzuki-Miyaura coupling Intermediate for kinase inhibitors
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine -F (C4'), -CF₃ (C3') 228–232 Not reported Meta-selective C–H arylation Anticancer agent precursor
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine -NHC₆H₅ (C3), oxazolyl (C5) 163–165 Moderate Three-component reaction Heterocyclic library synthesis
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride -CF₃ (C3') Discontinued Not reported Buchwald-Hartwig amination Discontinued due to optimization

Structural and Electronic Comparisons

  • Benzyloxy vs.
  • Trifluoromethyl Positioning : The meta-trifluoromethyl group (C3') in the target compound contrasts with para-substituted analogues (e.g., 4'-(trifluoromethyl) derivatives), which may exhibit different electronic effects on the amine group’s basicity .
  • Hybrid Substituents : Combining benzyloxy and -CF₃ groups creates a balance between electron donation and withdrawal, a feature absent in simpler derivatives like 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine .

Biological Activity

The compound 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine , often referred to as compound 1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H18F3NO
  • Molecular Weight : 357.37 g/mol
  • Structural Features :
    • A biphenyl core with a trifluoromethyl group and a benzyloxy substituent.

The biological activity of compound 1 is primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its effects on:

  • Aldo-keto reductase (AKR) isoforms, particularly AKR1C3, which is involved in steroid metabolism and has implications in cancer biology.
  • PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonism, which plays a role in lipid metabolism and inflammation.

Antiproliferative Effects

In cell-based assays, compound 1 demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
22RV1 (Prostate)3.48
MCF-7 (Breast)5.20
HeLa (Cervical)4.75

Selectivity Profile

The selectivity of compound 1 for AKR1C3 over other isoforms is crucial for its therapeutic potential. The following data highlights its selectivity:

Isoform IC50 (µM) Selectivity Ratio
AKR1C33.48-
AKR1C26719-fold

Case Studies

Several studies have investigated the biological activity of compound 1:

  • Study on Prostate Cancer :
    • In a study evaluating the effects on prostate-specific antigen (PSA) production, compound 1 significantly reduced both PSA levels and testosterone production in vitro, suggesting its potential as a therapeutic agent for prostate cancer treatment .
  • PPARα Agonism :
    • Research indicated that compound 1 acts as a PPARα agonist, leading to improved cellular activity in models of inflammation and vascular leakage . The agonistic activity was assessed using luciferase assays with EC50 values indicating potent activation.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications on the biphenyl structure can enhance or reduce biological activity. For instance:

  • The introduction of additional trifluoromethyl groups or varying the position of the benzyloxy substituent can lead to significant changes in potency against target enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine?

  • Methodology : The compound can be synthesized via meta-selective C−H arylation of aniline derivatives. For example, palladium-catalyzed coupling reactions between halogenated benzyloxy precursors and trifluoromethyl-substituted aryl boronic acids are widely used. A reported procedure for a similar compound (4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine) involves Suzuki-Miyaura coupling followed by deprotection and amine functionalization .
  • Key Considerations : Optimize reaction conditions (e.g., catalyst loading, temperature) to enhance regioselectivity and yield. Purification often involves column chromatography or recrystallization.

Q. How is the compound characterized to confirm structural integrity?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, meta-substituted trifluoromethyl groups exhibit distinct splitting patterns in aromatic regions .
  • Melting Point Analysis : Compare experimental values (e.g., 228–232°C for a related compound) with literature to detect polymorphism or impurities .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.

Q. What strategies improve the solubility of this compound for in vitro assays?

  • Methodology : Convert the free amine to a hydrochloride salt, as demonstrated for structurally analogous biphenyl amines. This modification enhances aqueous solubility without altering biological activity .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

  • Methodology : Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect directs electrophilic substitution to specific positions on the biphenyl backbone. IR and NMR data from synthesized analogs (e.g., heterocycle-guided benzannulation products) validate computational predictions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Case Study : If conflicting data arise (e.g., varying IC50 values in kinase inhibition assays):

Replicate assays under standardized conditions (pH, temperature, solvent).

Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests).

Investigate batch-to-batch purity via HPLC and elemental analysis.

  • Reference : Similar biphenyl amines with fluorine substituents show activity variability due to subtle structural differences .

Q. How can late-stage functionalization be applied to modify the amine group?

  • Methodology : Use N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (3) for direct deamination at room temperature. This reagent enables primary amine “deletion” or replacement with alternative functional groups (e.g., hydroxyl, halide) while retaining the biphenyl scaffold .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Ventilation : Use fume hoods due to potential mutagenicity (observed in Ames testing for structurally related anomeric amides) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store hydrochloride salts in airtight containers under inert gas to prevent degradation .

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